molecular formula C10H7N3O2 B11778182 2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B11778182
M. Wt: 201.18 g/mol
InChI Key: NAQHXZQLPIRZHM-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a multifunctional small molecule of significant interest in medicinal chemistry and chemical biology. Its structure incorporates two privileged pharmacophores: a 1,2,3-triazole ring and a benzo[d][1,2,3]triazole scaffold. The propynyl side chain on the triazole ring makes this compound an ideal precursor for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, facilitating efficient ligation with azide-containing molecules for the synthesis of complex hybrids . Simultaneously, the carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide linkages or ester derivatives, thereby diversifying the compound's properties and applications. This molecular architecture is designed for the construction of novel hybrid molecules. Fused 1,2,3-triazole derivatives and benzothiazole-1,2,3-triazole hybrids are extensively investigated for their anticancer and antimicrobial activities, often acting through mechanisms like tubulin polymerization inhibition . The 1,2,3-triazole ring itself is known for its metabolic stability, ability to form hydrogen bonds, and role as a bioisostere, which are crucial properties in drug design . This compound is supplied for research applications only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

2-prop-2-ynylbenzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h1,3-4,6H,5H2,(H,14,15)

InChI Key

NAQHXZQLPIRZHM-UHFFFAOYSA-N

Canonical SMILES

C#CCN1N=C2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Click Chemistry via CuAAC Reactions

The terminal alkyne group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted 1,2,3-triazoles. This reaction is pivotal for synthesizing bioactive hybrids:

  • Conditions : CuI (10 mol%), DIPEA (2 equiv), DMF, 50°C, 12–24 hours .

  • Yield : 70–93% for triazole-linked conjugates .

  • Applications : Used to create antimicrobial and anticancer hybrids by coupling with azide-functionalized pharmacophores (e.g., podophyllotoxin derivatives) .

Carboxylic Acid Derivative Formation

The -COOH group undergoes standard acid-based transformations:

Esterification

  • Reagents : Alcohols (e.g., methanol, propargyl alcohol) with H₂SO₄ or DCC/DMAP .

  • Conditions : Reflux in anhydrous solvent (e.g., DCM), 4–6 hours.

  • Yield : 65–85% for methyl or propargyl esters .

Amide Formation

  • Reagents : Amines (e.g., propargylamine) with EDCI/HOBt .

  • Conditions : RT, DMF, 12 hours.

  • Yield : 55–75% for amides like 1-(prop-2-yn-1-yl)-1H-benzo[d] triazole-5-carboxamide .

Salt Formation

  • Reagents : NaOH or NaHCO₃ in aqueous methanol .

  • Products : Sodium salts with improved solubility (up to 50 mg/mL in water) .

Nucleophilic Substitution at the Triazole Core

The N-2 position of the triazole ring participates in alkylation or arylation:

  • Reagents : Alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃) .

  • Conditions : DMF, 60°C, 8 hours.

  • Yield : 60–80% for N-alkylated derivatives .

Photophysical Modifications

The triazole-carboxylic acid system forms fluorescent aggregates in organic solvents:

  • Solvent Effects : Exhibits solvatochromism with λₑₓ = 371 nm and λₑₘ = 522 nm in polar solvents .

  • Quantum Yield (QY) : QY increases to 0.8 in aqueous sodium salts due to reduced aggregation .

Mechanistic Insights

  • Click Chemistry : Copper(I) coordinates to the alkyne, facilitating azide cycloaddition via a six-membered transition state .

  • Enzyme Inhibition : Triazole-carboxylic acid hybrids inhibit topoisomerase II and tubulin polymerization, inducing G2/M cell cycle arrest .

Reaction Optimization Data

Reaction TypeOptimal CatalystSolventTemperatureYield (%)
CuAACCuIDMF50°C85–93
EsterificationH₂SO₄DCMReflux70–80
N-AlkylationK₂CO₃DMF60°C60–75

This compound’s versatility in click chemistry, derivatization, and bioactivity underscores its importance in medicinal chemistry and materials science. Continued exploration of its reactivity could yield novel therapeutic agents with enhanced specificity and reduced toxicity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have shown that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutics like cisplatin .
    • The mechanism of action often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Its derivatives are being investigated for their effectiveness against various bacterial strains and fungi. For example, some benzo[d][1,2,3]triazole derivatives have displayed potent activity against Staphylococcus aureus and Candida albicans in disc diffusion assays .
  • Antiprotozoal Activity :
    • Research indicates that certain triazole derivatives can act against protozoan parasites. These compounds were evaluated using in silico methods and exhibited promising results against Trichomonas vaginalis, suggesting potential for development into therapeutic agents for protozoal infections .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • Compounds based on the triazole structure are explored for their application in OLEDs due to their electron-deficient nature which facilitates charge transport and luminescence . This property makes them suitable candidates for enhancing the efficiency of light-emitting devices.
  • Photovoltaic Cells :
    • The unique electronic properties of triazole derivatives allow them to be utilized in the fabrication of photovoltaic cells. Their ability to form supramolecular interactions can enhance the performance of solar energy conversion systems .

Analytical Chemistry Applications

  • Sensors :
    • The incorporation of benzo[d][1,2,3]triazole derivatives into sensor technologies is being explored. Their ability to interact selectively with metal ions or small organic molecules can be harnessed for the development of sensitive detection systems .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various benzo[d][1,2,3]triazole derivatives for anticancer activity, one compound demonstrated an IC50 value of 16.63 μM against Caco-2 colorectal adenocarcinoma cells after 48 hours of treatment. This compound induced apoptosis as confirmed by annexin V staining and mitochondrial assays .

Case Study 2: Antimicrobial Efficacy

A series of synthesized benzo[d][1,2,3]triazole derivatives were tested for their antimicrobial efficacy using the disc diffusion method against S. aureus and E. coli. Results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects . The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid include other 1,2,3-triazoles such as:

The uniqueness of this compound lies in its specific structural features and the resulting diverse range of applications in various scientific fields.

Biological Activity

2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole derivatives with propargyl alcohol in the presence of suitable catalysts. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, a series of 1,2,3-triazole-based compounds have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives showed IC50 values below 100 μM against A549 lung cancer cells, indicating substantial anticancer potential .

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of carbonic anhydrase (CA) and cathepsin B enzymes. Inhibition assays revealed that the compound exhibited low micromolar inhibition against specific isoforms of human carbonic anhydrase (hCA II, IX, and XII). The most potent derivative demonstrated a Ki value of approximately 0.7 μM for both hCA IX and hCA XII .

Antioxidant Activity

Triazole derivatives are also noted for their antioxidant properties. Studies suggest that the presence of the triazole ring enhances the radical scavenging activity of these compounds. This property is crucial in mitigating oxidative stress-related cellular damage and could contribute to their therapeutic effects in cancer treatment .

Case Studies

A notable case study involved the synthesis and evaluation of a library of triazole derivatives for their dual inhibitory effects on carbonic anhydrase and cathepsin B. The results highlighted the potential for these compounds to serve as dual-action therapeutic agents against cancer by targeting multiple pathways involved in tumor growth and metastasis .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other triazole derivatives:

Activity IC50 / Ki Value Remarks
Anticancer (A549)<100 μMSignificant cytotoxicity observed
Carbonic Anhydrase Inhibition0.7 μMPotent inhibitor against hCA IX & XII
Antioxidant ActivityNot quantifiedEnhanced radical scavenging potential

Q & A

Q. Table 1: Example Synthesis Conditions

ReagentQuantity (mmol)SolventTemperatureTime
3-Bromoprop-1-yne0.395AcetoneReflux14 h
K₂CO₃0.0364

What spectroscopic techniques are critical for characterizing this compound?

Characterization relies on:

  • ¹H/¹³C NMR : Assigns protons and carbons in the benzotriazole and propargyl moieties. For example, propargyl protons appear at δ ~2.5–3.5 ppm .
  • IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring (C-N stretches ~1450–1600 cm⁻¹).
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

What biological assays are suitable for preliminary evaluation of this compound?

Initial testing often employs cancer cell lines:

  • Cell lines : MDA-MB231 (triple-negative breast cancer), MCF-7 (hormone-responsive breast cancer), and HeLa (cervical cancer).
  • Protocol : 48–72 h exposure, followed by MTT or SRB assays to measure IC₅₀ values .

Q. Table 2: Example Biological Testing Framework

Cell LineAssay TypeIncubation TimeKey Outcomes
MDA-MB231MTT72 h% Viability
HeLaSRB48 hIC₅₀ (µM)

Advanced Research Questions

How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

Step 1: Target Selection
Prioritize kinases (e.g., NEK2, NEK7) or GPCRs (e.g., GPR109A) based on structural analogs. For example, benzotriazole derivatives show affinity for NEK2 (binding energy = −10.5 kJ/mol) via hydrophobic and hydrogen-bonding interactions .

Q. Step 2: Docking Workflow

  • Software : AutoDock Vina or Schrödinger Suite.
  • Validation : Compare results with co-crystallized ligands (e.g., nicotinic acid for GPR109A) .

Q. Table 3: Example Docking Results

TargetBinding Energy (kcal/mol)Key Interactions
NEK2−10.5Hydrophobic, H-bonding
GPR109A−30.54Transmembrane helices

How can synthetic yields be improved while minimizing side reactions?

Q. Strategies :

  • Protecting groups : Temporarily block the carboxylic acid during alkylation (e.g., methyl ester formation).
  • Catalysts : Use Pd(dppf)Cl₂ for Suzuki-Miyaura coupling in boronate intermediates .
  • Purification : Silica gel chromatography (hexane:DCM gradients) isolates the product from unreacted starting materials .

Critical Note : Propargyl groups may undergo undesired alkyne reactions; monitor via TLC and adjust stoichiometry.

How do structural modifications (e.g., substituent variations) impact stability and bioactivity?

Q. Case Study :

  • Propargyl vs. Alkyl chains : Propargyl groups enhance π-π stacking in target binding but reduce solubility.
  • Carboxylic acid derivatives : Methyl esters improve cell permeability, while free acids enhance target affinity .

Q. Table 4: Stability vs. Bioactivity Trade-offs

ModificationStability (t₁/₂)Bioactivity (IC₅₀)
Propargyl substitutionModerate8.2 µM
Methyl esterHigh>50 µM

Methodological Considerations

  • Contradiction Analysis : If computational predictions (e.g., high docking scores) conflict with low experimental activity, re-evaluate force field parameters or solvation models.
  • Data Reproducibility : Validate NMR assignments with 2D experiments (COSY, HSQC) and cross-check melting points (e.g., 125.5–129.5°C for related benzotriazoles) .

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